molecular formula C6H7N3O3 B079799 2-Ethoxy-5-nitropyrimidine CAS No. 13207-98-2

2-Ethoxy-5-nitropyrimidine

Cat. No. B079799
CAS RN: 13207-98-2
M. Wt: 169.14 g/mol
InChI Key: RXXOFJDSHUEKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-nitropyrimidine is a chemical compound that belongs to the family of pyrimidines. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is known for its unique properties, including its ability to act as a versatile building block in the synthesis of various pharmaceuticals. In

Scientific Research Applications

2-Ethoxy-5-nitropyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has been used as a building block in the synthesis of various pharmaceuticals, including antitumor agents, antiviral agents, and antibacterial agents. It has also been used in the development of novel herbicides and insecticides.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-5-nitropyrimidine is not well understood. However, studies have shown that this compound exhibits its biological activities by inhibiting specific enzymes and proteins. For example, it has been reported to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase and topoisomerase IV. It has also been shown to inhibit the growth of cancer cells by inhibiting the activity of tyrosine kinases.

Biochemical And Physiological Effects

Studies have shown that 2-Ethoxy-5-nitropyrimidine exhibits a wide range of biochemical and physiological effects. It has been reported to exhibit antibacterial and antifungal activity by inhibiting the growth of specific bacteria and fungi. It has also been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Moreover, it has been reported to exhibit herbicidal and insecticidal activity by inhibiting the growth of specific plants and insects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethoxy-5-nitropyrimidine in lab experiments is its versatility. It can be used as a building block in the synthesis of various pharmaceuticals, making it a valuable tool in drug discovery and development. Moreover, this compound exhibits a wide range of biological activities, making it useful in various fields of research. However, one of the limitations of using 2-Ethoxy-5-nitropyrimidine is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the research on 2-Ethoxy-5-nitropyrimidine. One of the most promising areas of research is the development of novel pharmaceuticals using this compound as a building block. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets. Additionally, research on the potential toxicity of this compound and its derivatives is needed to ensure its safety in future applications. Finally, studies on the environmental impact of 2-Ethoxy-5-nitropyrimidine and its derivatives are needed to ensure their safe use in agriculture and other industries.

Synthesis Methods

The synthesis of 2-Ethoxy-5-nitropyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction between ethyl cyanoacetate and 2,4-dichloro-5-nitropyrimidine in the presence of a base. This reaction yields 2-Ethoxy-5-nitropyrimidine as a yellow solid with a high yield. Other methods of synthesis include the reaction between ethyl cyanoacetate and 2,4-dichloro-5-aminopyrimidine followed by nitration and the reaction between ethyl cyanoacetate and 2,5-dichloro-4-nitropyrimidine.

properties

CAS RN

13207-98-2

Product Name

2-Ethoxy-5-nitropyrimidine

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-ethoxy-5-nitropyrimidine

InChI

InChI=1S/C6H7N3O3/c1-2-12-6-7-3-5(4-8-6)9(10)11/h3-4H,2H2,1H3

InChI Key

RXXOFJDSHUEKPM-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(C=N1)[N+](=O)[O-]

Canonical SMILES

CCOC1=NC=C(C=N1)[N+](=O)[O-]

Other CAS RN

13207-98-2

synonyms

Pyrimidine, 2-ethoxy-5-nitro- (8CI,9CI)

Origin of Product

United States

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